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Executive Summary
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex

interplay of genetic, immune, and environmental factors.[1] A key driver of the type 2

inflammatory response central to AD is the prostaglandin D2 (PGD2)-chemoattractant receptor-

homologous molecule expressed on Th2 cells (CRTH2) axis. PGD2, predominantly produced

by mast cells upon allergic stimulation, acts as a potent chemoattractant for various immune

cells, including T helper 2 (Th2) cells, eosinophils, and basophils, by binding to its receptor,

CRTH2.[2][3] This interaction triggers a cascade of events, including the recruitment of these

cells to the skin, the amplification of type 2 cytokine production (e.g., IL-4, IL-5, IL-13), and the

exacerbation of inflammatory responses, pruritus, and skin barrier dysfunction. This guide

provides a comprehensive overview of the PGD2-CRTH2 signaling pathway, its role in AD

pathogenesis supported by experimental evidence, detailed methodologies for key

experiments, and the therapeutic potential of targeting this axis.

The PGD2-CRTH2 Axis: Core Components
The PGD2-CRTH2 axis is a critical signaling pathway in the orchestration of type 2

inflammation.
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Prostaglandin D2 (PGD2)
PGD2 is a major pro-inflammatory lipid mediator derived from the sequential metabolism of

arachidonic acid by cyclooxygenase (COX) and prostaglandin synthase enzymes.[2] In the

context of allergic inflammation, PGD2 is the primary prostanoid produced by activated mast

cells.[2] Other immune cells, such as Th2 cells, dendritic cells, and skin Langerhans cells, as

well as structural cells like keratinocytes, also contribute to PGD2 production. PGD2 exerts its

biological effects through two distinct G protein-coupled receptors: the D-prostanoid receptor 1

(DP1) and CRTH2 (also known as DP2).

Chemoattractant Receptor-Homologous molecule
expressed on Th2 cells (CRTH2)
CRTH2, also known as DP2, is a G protein-coupled receptor that, unlike DP1, is more closely

related to chemoattractant receptors. It is preferentially expressed on key effector cells of type

2 immunity, including Th2 lymphocytes, eosinophils, basophils, mast cells, and group 2 innate

lymphoid cells (ILC2s). The expression of CRTH2 on these cells makes it a crucial mediator of

PGD2-driven chemotaxis and activation. In patients with atopic dermatitis, CRTH2 mRNA

expression is elevated in peripheral blood mononuclear cells, and circulating eosinophils and T

cells show increased surface expression of CRTH2.

PGD2-CRTH2 Signaling Pathway
The binding of PGD2 to CRTH2 on immune cells initiates a signaling cascade that promotes

the cardinal features of allergic inflammation. This pathway is central to the recruitment and

activation of inflammatory cells in AD lesions.
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Caption: PGD2-CRTH2 Signaling Cascade.

Role in the Pathogenesis of Atopic Dermatitis
The PGD2-CRTH2 axis is implicated in several key aspects of AD pathophysiology.

Inflammatory Cell Recruitment: CRTH2 activation is a primary driver for the migration of Th2

cells and eosinophils into the skin. In murine models of AD, a deficiency in CRTH2

significantly impairs the infiltration of these cells into allergen-challenged skin.

Amplification of Type 2 Inflammation: Beyond recruitment, the PGD2-CRTH2 pathway

enhances the effector functions of immune cells. It promotes the secretion of key type 2

cytokines like IL-4, IL-5, and IL-13 from Th2 cells and ILC2s. This creates a positive

feedback loop that perpetuates the inflammatory response.

Pruritus and Barrier Dysfunction: Mechanical injury from scratching dry skin can increase

cutaneous PGD2 levels, further driving inflammation. While PGD2 has complex, bidirectional
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roles in skin barrier function, the sustained type 2 inflammation mediated by the CRTH2 axis

is generally detrimental to epidermal barrier integrity.

Experimental Evidence and Data
Animal Models
Murine models have been instrumental in elucidating the role of the PGD2-CRTH2 axis in AD.

Model/Condition
PGD2 Level (pg/mg
protein or skin)

Fold Change vs.
Control

Reference

Tape-stripped skin

(24h)
~150 pg/mg protein

Significant increase

(p<0.05)

Chronically OVA-

sensitized skin

No significant change

vs. saline
-

Acutely OVA-

challenged skin
~250 pg/mg protein

Significant increase

(p<0.05)
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Model
Outcome
Measure

Effect of
CRTH2-/- or
Antagonist

% Reduction
vs. WT/Vehicle

Reference

Acute OVA

Challenge

Eosinophil

Infiltration

Significantly

decreased
Not specified

Acute OVA

Challenge

CD4+ Cell

Infiltration

Significantly

decreased
Not specified

Acute OVA

Challenge

IL-4 & IL-13

mRNA

Significantly

impaired

expression

Not specified

Chronic Contact

Hypersensitivity

Ear Swelling

Response

Reduced by

approx. half
~50%

Chronic Contact

Hypersensitivity

Serum IgE

Production
Reduced 37%

FITC-induced

CHS

Edema

Formation

Effectively

blocked
Not specified

FITC-induced

CHS

IL-4 Protein

Levels
Decreased Not specified

Human Studies
Studies in AD patients corroborate the findings from animal models.

CRTH2 Expression: Circulating Th2 cells, identifiable as CD4+ CRTH2+ cells, are increased

in AD patients compared to healthy controls.

PGD2 Production: A local antigen challenge in the skin of patients with atopic dermatitis

stimulates PGD2 production.

Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the PGD2-CRTH2 axis.
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Measurement of PGD2 in Skin Tissue
This protocol is adapted from studies using murine models.

Sample Collection: Excise skin samples from the area of interest and immediately snap-

freeze in liquid nitrogen.

Homogenization: Homogenize the frozen tissue in a suitable buffer containing a COX

inhibitor (e.g., indomethacin) to prevent ex vivo PGD2 synthesis.

Solid Phase Extraction (SPE):

Acidify the homogenate to pH 3.5.

Apply the sample to a pre-conditioned C18 SPE column.

Wash the column with water and then hexane to remove interfering lipids.

Elute the prostaglandins with ethyl acetate.

Quantification:

Dry the eluate under a stream of nitrogen.

Reconstitute the sample in an appropriate assay buffer.

Measure PGD2 concentration using a commercial PGD2 EIA or ELISA kit (e.g., from

Cayman Chemical Company), following the manufacturer's instructions. PGD2 is unstable,

so measurement of its more stable metabolite, 11β-PGF2α, in urine is also a common

alternative.

Murine Model of Allergic Skin Inflammation
(Epicutaneous Sensitization)
This workflow is based on the widely used OVA sensitization model.
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Start: BALB/c or C57BL/6 mice

Shave back skin

Tape-strip skin 6x
(mimics scratching)

Apply Ovalbumin (OVA)
on gauze to tape-stripped skin

Repeat sensitization weekly
for 3-7 weeks

Chronic Model

Acute Challenge:
Apply OVA to previously

unsensitized, tape-stripped skin

Analysis (24-48h post-challenge):
- Skin histology (H&E)

- Immunohistochemistry (CD4, Eosinophils)
- q-PCR for cytokines (IL-4, IL-13)

- PGD2 measurement (ELISA)

End
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Caption: Workflow for an epicutaneous sensitization model of AD.
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In Vitro T-cell Activation and CRTH2 Expression
Analysis
This protocol is for assessing CRTH2 expression following T-cell activation.

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from human blood

samples by density gradient centrifugation.

T-cell Culture: Culture PBMCs under Th2-polarizing conditions (e.g., with IL-4 and anti-IFN-γ)

to differentiate and expand CRTH2+ T cells.

Activation:

Coat 96-well plates with anti-CD3 antibody (e.g., 5-10 µg/mL in sterile PBS) overnight at

4°C.

Wash plates to remove unbound antibody.

Add cultured Th2 cells to the wells.

Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to provide co-stimulation.

Alternatively, stimulate cells with PMA (20 ng/mL) and ionomycin (1µM) for 6 hours.

Analysis of CRTH2 Expression:

Flow Cytometry: After 24 hours of activation, harvest cells and stain with a fluorescently

labeled anti-CRTH2 antibody. Analyze by flow cytometry to quantify surface expression.

qRT-PCR: Lyse cells at various time points (e.g., 4 and 24 hours) and extract total RNA.

Perform quantitative real-time PCR using TaqMan gene expression assays for CRTH2

(e.g., Hs00173717_m1) to measure mRNA levels.

The PGD2-CRTH2 Axis as a Central Hub in AD
Pathogenesis
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The PGD2-CRTH2 axis can be visualized as a central link between the initial allergic trigger

and the downstream inflammatory cascade that defines atopic dermatitis.
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Caption: The PGD2-CRTH2 axis as a central hub in AD.

Therapeutic Targeting of the PGD2-CRTH2 Axis
Given its central role in driving type 2 inflammation, CRTH2 is a promising therapeutic target for

AD. The development of small molecule CRTH2 antagonists aims to block the pro-

inflammatory effects of PGD2. Several orally administered CRTH2 antagonists, such as

fevipiprant and AZD1981, have been evaluated in clinical trials for asthma and allergic rhinitis.

While clinical trial data specifically for atopic dermatitis is less mature, the strong preclinical

evidence and the shared eosinophilic and Th2-driven pathology with asthma suggest that

CRTH2 antagonism could be a viable therapeutic strategy for AD.

Conclusion
The PGD2-CRTH2 axis is a pivotal pathway in the pathogenesis of atopic dermatitis. It links

mast cell activation to the recruitment and activation of key effector cells of type 2 immunity,

thereby amplifying the inflammatory cascade that leads to the clinical manifestations of the
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disease. The wealth of data from preclinical models and human studies underscores the

potential of CRTH2 antagonists as a targeted oral therapy for atopic dermatitis, warranting

further clinical investigation in this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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